molecular formula C52H72N14O10 B049421 alpha-Msh-anog amide CAS No. 116375-28-1

alpha-Msh-anog amide

Cat. No.: B049421
CAS No.: 116375-28-1
M. Wt: 1053.2 g/mol
InChI Key: MMYOQICAOJHJCJ-VVAIUDRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide is a complex peptide molecule Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide involves multiple steps of peptide bond formation. Each step typically requires the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of another amino acid. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield. The process involves repeated cycles of deprotection, washing, and coupling until the desired peptide sequence is obtained.

Chemical Reactions Analysis

Types of Reactions

This peptide compound can undergo various chemical reactions, including:

    Oxidation: The oxidation of amino acid residues, such as methionine or cysteine, can lead to the formation of sulfoxides or disulfides.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid side chains can participate in substitution reactions, such as the replacement of a hydrogen atom with a functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide bond formation, stability, and reactivity. It can also serve as a building block for the synthesis of more complex peptides and proteins.

Biology

In biological research, this compound can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. Its complex structure makes it a valuable tool for studying the folding and function of peptides and proteins.

Medicine

In medicine, this peptide may have potential therapeutic applications. Peptides are often used as drugs due to their high specificity and low toxicity. This compound could be explored for its potential to modulate biological processes and treat diseases.

Industry

In the industrial sector, peptides like this one can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of this peptide compound would depend on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide
  • (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide

Uniqueness

This compound is unique due to its specific sequence of amino acids and the presence of multiple functional groups. Its structure allows for diverse chemical reactivity and potential biological activity. Compared to other peptides, it may exhibit distinct binding affinities, stability, and solubility properties, making it valuable for various scientific applications.

Properties

CAS No.

116375-28-1

Molecular Formula

C52H72N14O10

Molecular Weight

1053.2 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide

InChI

InChI=1S/C52H72N14O10/c1-3-4-17-39(60-32(2)68)48(72)62-40(20-12-23-54)49(73)66-44(27-35-29-56-31-59-35)52(76)64-42(25-33-14-6-5-7-15-33)51(75)63-41(21-13-24-67)50(74)65-43(26-34-28-57-37-18-9-8-16-36(34)37)47(71)58-30-45(69)61-38(46(55)70)19-10-11-22-53/h5-9,13-16,18,21,24,28-29,31,35,38-44,57H,3-4,10-12,17,19-20,22-23,25-27,30,53-54H2,1-2H3,(H2,55,70)(H,58,71)(H,60,68)(H,61,69)(H,62,72)(H,63,75)(H,64,76)(H,65,74)(H,66,73)/b21-13-/t35?,38-,39-,40+,41-,42-,43-,44-/m0/s1

InChI Key

MMYOQICAOJHJCJ-VVAIUDRXSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](/C=C\C=O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C

SMILES

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C=CC=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C=CC=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C

sequence

XXXFXWGK

Synonyms

Ac-Nle(4)-Orn(5)-Glu(8)-alpha-MSH(4-11)-NH2
acetyl-4-norleucyl-5-ornithinyl-8-glutamyl-alpha-MSH (4-11)amide
alpha-MSH (4-11)NH2, Ac-Nle(4)-Orn(5)-Glu(8)-
alpha-MSH(4-11)amide, acetyl-4-norleucyl-5-ornithinyl-8-glutamic acid-
alpha-MSH-ANOG amide

Origin of Product

United States

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